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molecular formula C12H18O6 B8337578 2,11-Dioxododecanedioic acid CAS No. 107872-86-6

2,11-Dioxododecanedioic acid

Cat. No. B8337578
M. Wt: 258.27 g/mol
InChI Key: XWTBYRVJXJECGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04739113

Procedure details

A suspension of 350 mg (1.11 mmole) of diethyl 2,11-dioxododecanedioate in 10 ml of 5% potassium hydroxide solution was stirred at room temperature for 2 hours, by which time all of the material had gone into solution. The aqueous solution was acidified with concentrated HCl, and the product was extracted with ethyl acetate. The ethyl acetate phase was washed with water, dried over sodium sulfate and filtered. Concentration of the filtrate gave 250 mg of residue, which solidified. This material was used directly in the next reaction without purification.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16](=[O:22])[C:17]([O:19]CC)=[O:18])[C:3]([O:5]CC)=[O:4].Cl>[OH-].[K+]>[O:1]=[C:2]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16](=[O:22])[C:17]([OH:19])=[O:18])[C:3]([OH:5])=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
O=C(C(=O)OCC)CCCCCCCCC(C(=O)OCC)=O
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours, by which time all of the material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C(C(=O)O)CCCCCCCCC(C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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